molecular formula C18H17NO4 B4851938 (E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide

(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide

Cat. No.: B4851938
M. Wt: 311.3 g/mol
InChI Key: YXCLLWPYGXPHJR-LFIBNONCSA-N
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Description

(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide is an organic compound with a complex structure that includes hydroxy, methoxy, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a β-keto ester.

    Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-chlorophenyl)-2-oxobut-3-enamide
  • (E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-fluorophenyl)-2-oxobut-3-enamide

Uniqueness

(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-3-5-13(6-4-12)16(20)11-17(21)18(22)19-14-7-9-15(23-2)10-8-14/h3-11,20H,1-2H3,(H,19,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCLLWPYGXPHJR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C(=O)C(=O)NC2=CC=C(C=C2)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide
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(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide
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(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide
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(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide
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(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide
Reactant of Route 6
(E)-4-hydroxy-N-(4-methoxyphenyl)-4-(4-methylphenyl)-2-oxobut-3-enamide

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